(4-aminopiperidin-1-yl)(1H-indol-2-yl)methanone
CAS No.: 1153131-79-3
Cat. No.: VC7629401
Molecular Formula: C14H17N3O
Molecular Weight: 243.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1153131-79-3 |
|---|---|
| Molecular Formula | C14H17N3O |
| Molecular Weight | 243.31 |
| IUPAC Name | (4-aminopiperidin-1-yl)-(1H-indol-2-yl)methanone |
| Standard InChI | InChI=1S/C14H17N3O/c15-11-5-7-17(8-6-11)14(18)13-9-10-3-1-2-4-12(10)16-13/h1-4,9,11,16H,5-8,15H2 |
| Standard InChI Key | FHJCEXVWFHABPH-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N)C(=O)C2=CC3=CC=CC=C3N2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
| Property | Value |
|---|---|
| CAS No. | 1153131-79-3 |
| Molecular Formula | C₁₄H₁₇N₃O |
| Molecular Weight | 243.31 g/mol |
| IUPAC Name | (4-Aminopiperidin-1-yl)-(1H-indol-2-yl)methanone |
| SMILES | C1=CC=C2C(=C1)C=C(C(=O)N3CCC(CC3)N)N2 |
The compound features a planar indole scaffold (1H-indol-2-yl) linked via a ketone bridge to a 4-aminopiperidine ring. This configuration enables hydrogen bonding (via NH groups) and hydrophobic interactions, critical for biological target engagement .
Synthesis and Structural Optimization
Synthetic Routes
Key steps in its synthesis involve:
-
N-Alkylation: Reacting 4-aminopiperidine with indole-2-carbonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) .
-
Reductive Amination: Alternative routes employ indole-2-carbaldehyde and 4-aminopiperidine with NaBH₄ .
-
Solid-Phase Synthesis: Used for high-throughput derivatization in lead optimization .
Yield: Reported yields range from 19% to 69%, depending on substituents and reaction conditions .
Biological Activities and Pharmacological Profile
Central Nervous System (CNS) Modulation
-
Dopamine Transporter (DAT) Inhibition: Structural analogs (e.g., modafinil derivatives) show DAT Kᵢ values of 30–80 nM, suggesting potential for treating psychostimulant use disorders .
-
Atypical Binding: Unlike cocaine, 4-aminopiperidine-indole hybrids minimize locomotor stimulation, indicating reduced abuse liability .
Metabolic Stability
-
CYP3A4 Metabolism: The 4-aminopiperidine moiety undergoes N-dealkylation via CYP3A4, with microsomal clearance rates of 32–159 μL/min/mg .
Structure-Activity Relationships (SAR)
Applications in Drug Discovery
Neurological Disorders
-
Cocaine Addiction: Atypical DAT inhibitors reduce relapse in preclinical models .
-
Epilepsy: KCNT1 channel blockade (IC₅₀ = 0.8 μM) shown in structural analogs .
Oncology
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume